4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid

説明

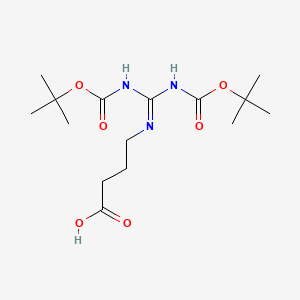

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid is a synthetic organic compound featuring a guanidine core protected by two tert-butoxycarbonyl (Boc) groups, conjugated to a butyric acid side chain. This molecule is primarily utilized in peptide synthesis and medicinal chemistry as a protected guanidino building block, enabling selective reactivity during coupling reactions. The Boc groups enhance solubility in organic solvents and prevent unwanted side reactions, while the butyric acid moiety provides a carboxylic acid handle for further functionalization .

特性

IUPAC Name |

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O6/c1-14(2,3)23-12(21)17-11(16-9-7-8-10(19)20)18-13(22)24-15(4,5)6/h7-9H2,1-6H3,(H,19,20)(H2,16,17,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVHNZVHLYSEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid typically involves the protection of the amino group of butyric acid with tert-butoxycarbonyl groups. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine . The reaction is usually carried out in an organic solvent like tetrahydrofuran or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid undergoes various chemical reactions, including:

Deprotection: Removal of the tert-butoxycarbonyl groups using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Di-tert-butyl dicarbonate, sodium hydroxide, 4-dimethylaminopyridine.

Major Products

科学的研究の応用

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

作用機序

The mechanism of action of 4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid primarily involves its role as a protected amino acid. The tert-butoxycarbonyl groups protect the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .

類似化合物との比較

Comparison with Structurally Related Compounds

Functional Group and Structural Analogues

4-(Indol-3-yl)butyric Acid (CAS 133-32-4)

- Structure : Features an indole ring linked to a butyric acid chain.

- Key Differences :

- Physical Properties: Property 4-(Indol-3-yl)butyric Acid 4-(2,3-Di-Boc-guanidino)butyric Acid Molecular Weight (g/mol) 203.24 ~480.5 (estimated) Solubility Soluble in ethanol, DMSO Likely soluble in DMF, DCM

B. 2-(tert-Butoxycarbonylamino)-4-chloronicotinic Acid (Catalog # HB240)

- Structure: Contains a Boc-protected amino group on a chlorinated pyridine ring with a carboxylic acid.

- Key Differences :

- Synthetic Utility :

- Boc protection in both compounds enhances stability, but the guanidine group in the target compound introduces higher basicity and hydrogen-bonding capacity.

Reactivity and Stability

- Boc Deprotection: The target compound’s Boc groups are cleaved under acidic conditions (e.g., TFA), similar to Boc-protected amines. However, guanidine deprotection may require optimized conditions due to steric hindrance . In contrast, 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid undergoes smoother deprotection due to its less bulky pyridine ring .

Carboxylic Acid Reactivity :

- Both the target compound and 4-(Indol-3-yl)butyric acid undergo esterification or amidation. However, the indole moiety in the latter can participate in electrophilic substitution, limiting its utility in orthogonal syntheses .

生物活性

4-(2,3-Di-tert-butoxycarbonylguanidino)butyric acid is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C14H26N4O4

- Molecular Weight : 302.38 g/mol

The biological activity of this compound is primarily attributed to its role as a butyric acid derivative. Butyric acid itself has been shown to exert various beneficial effects on intestinal health and metabolic processes. The compound's structure allows it to function as a prodrug, releasing butyric acid upon hydrolysis in physiological conditions.

Biological Effects

- Intestinal Health : Butyric acid is known for its role in maintaining gut health by serving as an energy source for colonocytes and promoting the integrity of the intestinal barrier.

- Anti-inflammatory Properties : Studies indicate that butyric acid can modulate inflammatory responses in the gut, potentially reducing symptoms associated with inflammatory bowel diseases (IBD) .

- Metabolic Regulation : Butyric acid has been implicated in metabolic regulation, influencing insulin sensitivity and fat metabolism.

In Vivo Studies

A study investigated the bioavailability and toxicological profile of a related butyric acid releaser. The results indicated that the compound significantly increased serum butyrate concentrations in mice, demonstrating similar pharmacokinetic properties to sodium butyrate .

In Vitro Toxicology

In vitro tests revealed that the compound did not exhibit mutagenic properties and was non-toxic at tested concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

- Case Study on Gut Health : In a clinical trial involving patients with IBD, supplementation with butyric acid derivatives led to improvements in clinical symptoms and mucosal healing.

- Metabolic Effects : Another study focused on obese individuals showed that butyric acid supplementation improved insulin sensitivity and reduced markers of inflammation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。